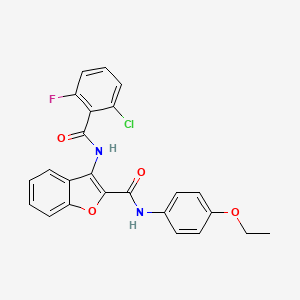

![molecular formula C9H14O3 B2377631 3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287341-99-3](/img/structure/B2377631.png)

3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

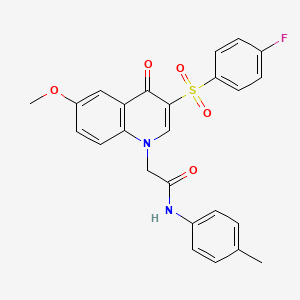

“3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C8H10O4 . It is a derivative of bicyclo[1.1.1]pentane (BCP), a structural motif that has gained popularity in medicinal chemistry due to its potential to improve the physicochemical properties of bioactive compounds .

Synthesis Analysis

The synthesis of BCP derivatives often involves the photochemical addition of propellane to diacetyl, which forms the BCP core . This process can be performed on a large scale within a day. The formed diketone then undergoes a haloform reaction to yield a bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in a multigram amount . Further transformations of the diacid can be performed to obtain various BCP-containing building blocks .Molecular Structure Analysis

The molecular structure of “3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is characterized by a bicyclo[1.1.1]pentane core with a carboxylic acid and a methoxyethyl group attached . The bicyclo[1.1.1]pentane core is a three-dimensional moiety that can exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .Scientific Research Applications

- Bicyclo[1.1.1]pentanes have gained attention as useful chemical tools for bioisosteric replacement of aromatic groups in drug discovery research .

- A recent study reported the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid , a building block derived from bicyclo[1.1.1]pentane .

Bioisosteric Replacement in Medicinal Chemistry

Metal-Free Homolytic Aromatic Alkylation

Cross-Coupling Reactions for 1,3-Disubstituted Bicyclo[1.1.1]pentanes (BCPs)

Future Directions

properties

IUPAC Name |

3-(2-methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-12-3-2-8-4-9(5-8,6-8)7(10)11/h2-6H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNRHZVPDJZTCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC12CC(C1)(C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

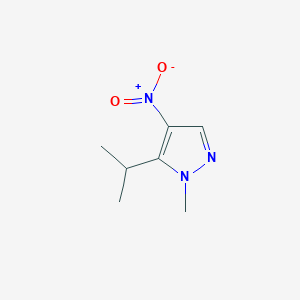

![1-Benzyl-6-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2377552.png)

![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2377554.png)

![8-(4-methoxyphenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2377556.png)

![1'-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2377558.png)

![Ethyl 5-nitro-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2377560.png)

![methyl 3-[1-(1-chloroisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate](/img/structure/B2377562.png)

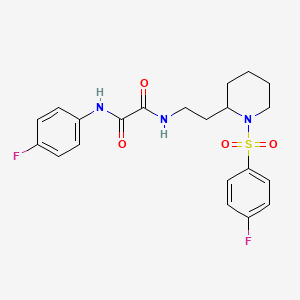

![8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2377564.png)

![2-(4-chlorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2377569.png)

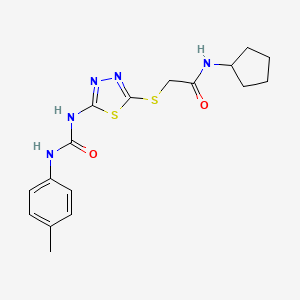

![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2377570.png)